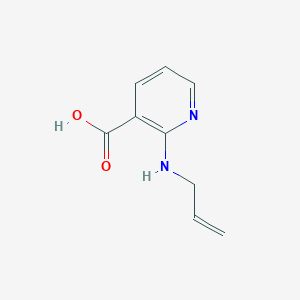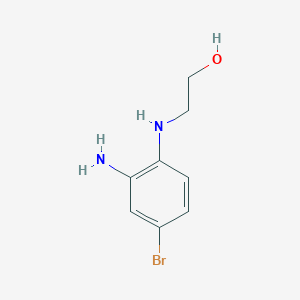
2-((2-Amino-4-bromophenyl)amino)ethanol
Übersicht
Beschreibung
“2-((2-Amino-4-bromophenyl)amino)ethanol” is a chemical compound with the molecular formula C8H11BrN2O . It is also known as “®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride” and has a molecular weight of 252.54 . The compound is a solid under normal conditions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized, and their molecular structures were confirmed by physicochemical and spectral characteristics . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 .
Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 75-78°C and a boiling point of 271-272°C . It is partially soluble in water and soluble in organic solvents such as ether and alcohol .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“2-((2-Amino-4-bromophenyl)amino)ethanol” spielt eine bedeutende Rolle in der organischen Synthese, insbesondere in Mehrkomponentenreaktionen (MCRs). Diese Reaktionen sind entscheidend für die Konstruktion komplexer Moleküle aus einfacheren, indem Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen in einem einzigen Schritt gebildet werden . Die Aminogruppe der Verbindung kann als Nukleophil fungieren und durch Reaktionen mit Carbonylverbindungen, Aldehyden und Isocyanaten Wege zu verschiedenen Derivaten eröffnen.
Katalyse
Im Bereich der Katalyse kann diese Verbindung zur Entwicklung aminofunktionalisierter Katalysatoren eingesetzt werden. Solche Katalysatoren wurden bei der Synthese von bioaktiven Pyran-Derivaten eingesetzt und zeigen Eigenschaften wie breite funktionelle Gruppentoleranz, Langlebigkeit und Recyclingfähigkeit . Diese Katalysatoren sind aufgrund ihrer Wiederverwendbarkeit und der geringeren Umweltbelastung besonders wertvoll in der grünen Chemie.
Pharmakologie
In der pharmakologischen Forschung kann “this compound” als Vorläufer für die Synthese von Verbindungen mit potenziellen therapeutischen Anwendungen dienen. Seine Struktur ermöglicht die Einführung verschiedener Pharmakophore, die zur Entwicklung neuer Medikamente mit verschiedenen biologischen Aktivitäten führen können .
Materialwissenschaften
Die Brom- und Aminfunktionalitäten von “this compound” machen es zu einem geeigneten Kandidaten für die Modifizierung der Oberflächeneigenschaften von Materialien. Es kann verwendet werden, um Nanopartikel oder andere Substrate zu funktionalisieren, wodurch ihre Wechselwirkung mit biologischen Systemen verstärkt oder ihre physikalischen Eigenschaften verändert werden .
Analytische Chemie
In der analytischen Chemie können Derivate von “this compound” als analytische Reagenzien synthetisiert werden. Diese Verbindungen können so konzipiert werden, dass sie selektiv mit bestimmten Analyten reagieren, was ihre Detektion und Quantifizierung in komplexen Mischungen erleichtert .
Umweltwissenschaften
Das Potenzial der Verbindung für die grüne Synthese macht sie zu einem wichtigen Bestandteil der Umweltwissenschaften. Sie kann Teil von lösemittelfreien Reaktionen sein, die umweltfreundlicher sind und mit den Prinzipien der nachhaltigen Chemie übereinstimmen . Dieser Ansatz minimiert die Verwendung gefährlicher Lösungsmittel und reduziert die Abfallproduktion, was zu saubereren Produktionsprozessen beiträgt.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-amino-4-bromoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYSVNXTDDCMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

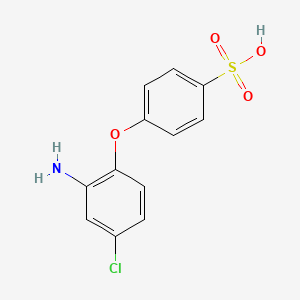
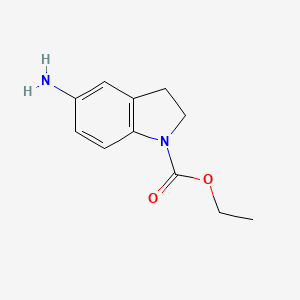

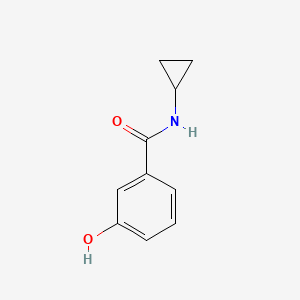
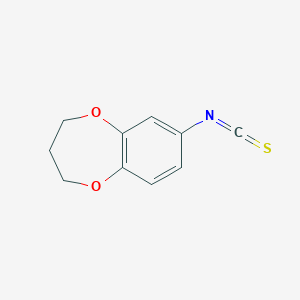
![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)
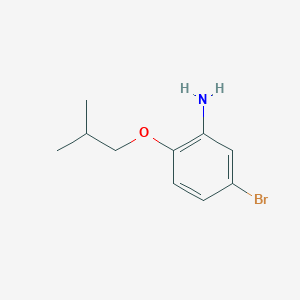
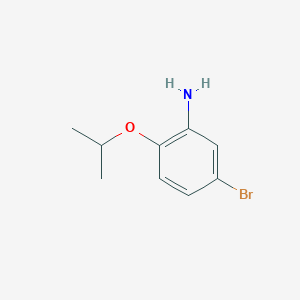
![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)
amine](/img/structure/B1517557.png)


